![molecular formula C22H27N3O3S B2873442 N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252839-18-1](/img/no-structure.png)

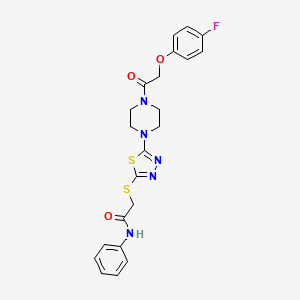

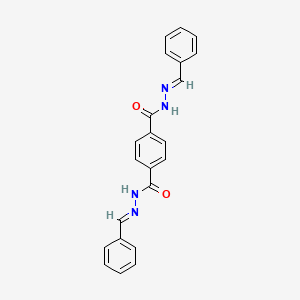

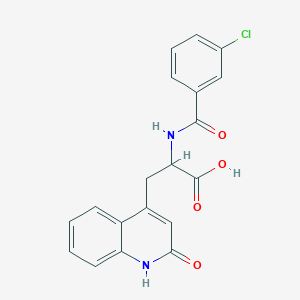

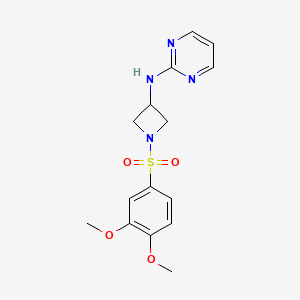

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

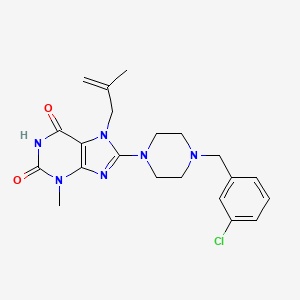

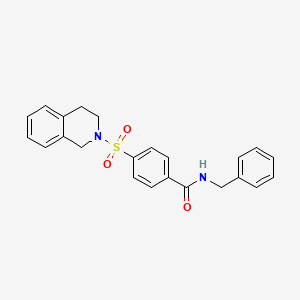

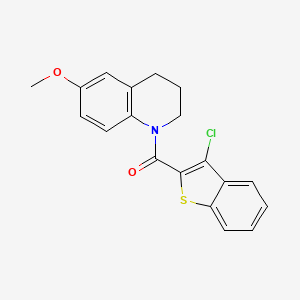

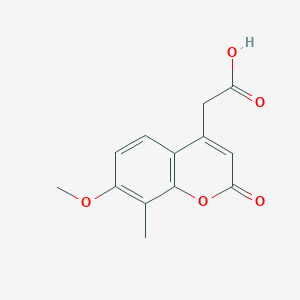

The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The type of reactions used depends on the functional groups present in the starting materials and product .Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of an organic compound are largely determined by its functional groups. Common types of reactions include substitution, addition, elimination, and rearrangement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Dual Inhibition of TS and DHFR

A key area of research involves the compound's potential as a dual inhibitor of thymidylate synthase and dihydrofolate reductase. For example, compounds with similar structures have demonstrated significant antitumor activities, attributed to their ability to inhibit these enzymes. The inhibition of TS and DHFR disrupts DNA synthesis and repair, leading to tumor cell death. This dual inhibitory action is promising for the development of more effective cancer treatments with potentially broad-spectrum antitumor activity (Gangjee et al., 2009).

Antimicrobial and Antifungal Applications

Research also extends into the antimicrobial and antifungal potential of compounds with similar structural features. The design and synthesis of these compounds aim to explore their effectiveness against various pathogens. For instance, some derivatives have shown to possess significant activities against bacteria and fungi, highlighting their potential as novel antimicrobial agents. This line of research is crucial in the face of rising antibiotic resistance and the need for new therapeutic options (Hossan et al., 2012).

Structural Analysis and Crystallography

Another important area of study is the structural analysis through crystallography of related compounds. Understanding the molecular and crystal structure of these compounds aids in elucidating their mechanism of action and optimizing their therapeutic potential. For example, crystal structures of related compounds provide insights into their binding modes and interactions with biological targets, facilitating the design of more potent and selective inhibitors (Subasri et al., 2016).

Antitumor Activity and Cellular Mechanisms

Investigations into the antitumor activity of these compounds include studies on their efficacy against various cancer cell lines. Research has focused on understanding how these compounds induce cell death in tumor cells and their potential resistance mechanisms. The aim is to develop compounds that are not only potent but also capable of overcoming resistance to existing therapies. The synthesis and biological evaluation of these compounds as antitumor agents are pivotal in advancing cancer treatment (Gangjee et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of N-benzyl-N-ethylacetamide with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid followed by reduction and acetylation.", "Starting Materials": [ "N-benzyl-N-ethylacetamide", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: N-benzyl-N-ethylacetamide is reacted with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of pyridine and methanol to form the intermediate product.", "Step 2: The intermediate product is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is acetylated using acetic anhydride in chloroform to form the final product, N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |

CAS-Nummer |

1252839-18-1 |

Molekularformel |

C22H27N3O3S |

Molekulargewicht |

413.54 |

IUPAC-Name |

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C22H27N3O3S/c1-4-23(14-17-8-6-5-7-9-17)19(26)15-25-18-11-13-29-20(18)21(27)24(22(25)28)12-10-16(2)3/h5-9,11,13,16H,4,10,12,14-15H2,1-3H3 |

InChI-Schlüssel |

FYJMGNQOHSFLPT-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)